molecular formula C7H9NO B1342688 5-Ethylpyridin-2-ol CAS No. 53428-03-8

5-Ethylpyridin-2-ol

Cat. No. B1342688
CAS RN: 53428-03-8
M. Wt: 123.15 g/mol
InChI Key: ORMQFHJGBAPKHK-UHFFFAOYSA-N
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Description

The compound 5-Ethylpyridin-2-ol, also known as 2-(5-ethylpyridin-2-yl)ethan-1-ol, is a key intermediate in the synthesis of various pharmaceutical agents, including pioglitazone hydrochloride, which is used for the treatment of diabetes . The importance of this compound in medicinal chemistry is underscored by the efforts to develop efficient synthetic processes that are scalable and environmentally friendly .

Synthesis Analysis

The synthesis of 5-Ethylpyridin-2-ol has been improved to be more efficient and scalable. A solvent-free reaction has been developed, which not only enhances the yield of the compound but also improves the mass efficiency of the starting material, 5-

Scientific Research Applications

Improved Synthesis Processes

Researchers have developed a more efficient process for synthesizing 2-(5-ethylpyridin-2-yl)ethan-1-ol, a key intermediate in the synthesis of pioglitazone hydrochloride. This new process is notable for its solvent-free reaction conditions and improved yield, highlighting a significant advancement in the field of organic synthesis and pharmaceutical manufacturing (Mohanty et al., 2014).

Antimicrobial Applications

A series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity. These compounds showed a range of potent to weak antimicrobial effects, with some showing significant inhibition against both bacterial and fungal strains. This research presents a novel class of antimicrobial agents with potential applications in the treatment of various infections (Gaonkar et al., 2006).

N-oxide Synthesis

The study of the reaction of 2-methyl-5-ethynylpyridine N-oxide with aliphatic and aromatic amines to obtain N-oxides of pyridylacetylenic amines showcases an innovative approach to synthesizing pyridine derivatives. This work contributes to the field of organic chemistry by exploring new synthetic routes and the potential application of these compounds in various chemical processes (Ikramov et al., 2021).

Memory Enhancement Studies

Compounds derived from 5-Ethylpyridin-2-ol have been studied for their effects on memory enhancement in mice. These studies offer insights into the potential therapeutic applications of these compounds for treating memory-related disorders (Li Ming-zhu, 2010).

Novel Synthesis Routes

Research into new synthesis routes for 2-methyl-5-ethylpyridine from cyclic acetaldehyde ammonia trimer demonstrates innovative approaches to producing pyridine derivatives. This work could have significant implications for the development of new materials and chemicals (Moioli et al., 2017).

Future Directions

While specific future directions for 5-Ethylpyridin-2-ol are not mentioned in the search results, research in the field of pyridine derivatives is ongoing and may lead to new applications and insights .

properties

IUPAC Name

5-ethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMQFHJGBAPKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598403
Record name 5-Ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylpyridin-2-ol

CAS RN

53428-03-8
Record name 5-Ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYL-2-PYRIDINOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-5-vinyl-pyridine (2 g) in anhydrous MeOH was added Pd/C (10 wt %, 100 mg). The mixture was stirred under H2 atmosphere for 5 hours before it was filtered through a pad of celite. The solvent was removed in vacuo and the residue was taken directly into next step without further purification. The crude product from previous step was dissolved in anhydrous MeCN. To this solution was added NaI (3.3 g, 21.9 mmol) and TMSCI (2.8 mL, 21.9 mmol). The resulting mixture was heated to 65° C. for 5 hours before it was filtered through a pad of celite. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography to afford the desired product (1.5 g, 83% yield). 1H NMR (300 MHz, CDCl3): δ 1.17 (t, J=7.5 Hz, 3 H), 2.39–2.49 (m, 2 H), 6.50–6.58 (m, 1 H), 7.15 (s, 1 H), 7.35–7.45 (m, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 2-methoxy-5-vinyl-pyridine (2 g) in anhydrous MeOH was added Pd/C (10 wt %, 100 mg). The mixture was stirred under H2 atmosphere for 5 hours before it was filtered through a pad of celite. The solvent was removed in vacuo and the residue was taken directly into next step without further purification. The crude product from previous step was dissolved in anhydrous MeCN. To this solution was added NaI (3.3 g, 21.9 mmol) and TMSCl (2.8 mL, 21.9 mmol). The resulting mixture was heated to 65° C. for 5 hours before it was filtered through a pad of celite. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography to afford the desired product (1.5 g, 83% yield). 1H NMR (300 MHz, CDCl3): δ 1.17 (t, J=7.5 Hz, 3 H), 2.39-2.49 (m, 2 H), 6.50-6.58 (m, 1 H), 7.15 (s, 1 H), 7.35-7.45 (m, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Yield
83%

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